2-methoxy-N-methyl-5-nitrobenzenesulfonamide

Description

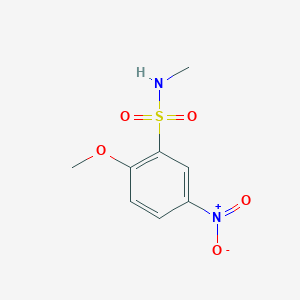

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c1-9-16(13,14)8-5-6(10(11)12)3-4-7(8)15-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAGMLURYJERAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-methoxy-N-methylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

the general approach involves large-scale nitration reactions followed by purification processes to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 2-Methoxy-N-methyl-5-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-N-methyl-5-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions that require specific functional groups for further transformations.

Biology

The compound has been studied for its potential biological activities , particularly:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

- Cancer Research : The nitro group is associated with anticancer properties; studies have shown that derivatives of this compound can inhibit certain cancer cell lines by targeting specific biological pathways.

Medicine

In the medical field, this compound is being explored for its therapeutic potential:

- Carbonic Anhydrase Inhibitors : It serves as a chemical reagent in the synthesis of inhibitors targeting carbonic anhydrase (CA), an enzyme implicated in cancer progression due to its role in maintaining acid-base balance within cells.

- Histone Deacetylase Inhibitors : The compound is also utilized in synthesizing deacetylase inhibitors, which target histone deacetylases (HDACs) involved in gene expression regulation linked to cancer.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound and its derivatives:

- Inhibition of Carbonic Anhydrase : A study highlighted the synthesis of specific inhibitors utilizing this compound that effectively reduced CA activity, showcasing potential applications in cancer therapy.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens, indicating its potential as a new class of antibiotics .

- Cancer Cell Line Studies : Investigations into the effects of this compound on different cancer cell lines revealed promising results regarding its ability to induce apoptosis and inhibit cell proliferation .

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural and Functional Group Comparisons

Key structural variations among sulfonamides arise from substituent type and position. Below is a comparative analysis of 2-methoxy-N-methyl-5-nitrobenzenesulfonamide and related compounds:

Biological Activity

2-Methoxy-N-methyl-5-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a methoxy group, a nitro group, and a sulfonamide functional group. Its molecular formula is C₉H₁₃N₃O₃S, with a molecular weight of approximately 250.24 g/mol. The arrangement of these groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can bind to enzymes, inhibiting their activity, which affects various biochemical pathways.

- Reactive Intermediates : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group is often associated with antibacterial properties, making this compound a candidate for pharmaceutical research targeting bacterial infections.

Anticancer Potential

Studies have shown that derivatives of this compound can inhibit specific cancer cell lines. The mechanism involves the targeting of pathways associated with cancer progression, particularly through the inhibition of carbonic anhydrase (CA) and histone deacetylases (HDACs) which are implicated in tumor growth and metastasis.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its derivatives. These investigations provide insights into how modifications to the compound's structure can enhance or diminish its biological activity.

Key Research Highlights

- Inhibition Studies : Various derivatives have been tested for their inhibitory effects on enzymes involved in cellular processes. For instance, compounds were evaluated for their ability to inhibit NKCC1, an important target in neurodevelopmental disorders .

- Case Studies : Clinical trials involving related compounds have shown promising results in treating neurodevelopmental disorders, suggesting potential therapeutic applications for this compound as well .

- Toxicity Concerns : Despite its potential benefits, compounds with nitro groups are known for possible toxicity, including carcinogenicity. Therefore, careful evaluation is necessary when considering therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-5-nitrobenzenesulfonamide | Contains methyl and nitro groups | Lacks methoxy substituent |

| N-Methyl-4-nitrobenzenesulfonamide | Nitro group at a different position | Different pharmacological profile |

| 4-Amino-5-nitrobenzenesulfonamide | Amino group instead of methoxy | Potentially different biological activities |

| 3-Methoxy-N-methyl-4-nitrobenzenesulfonamide | Methoxy group at another position | Variation in reactivity due to positional changes |

This table illustrates the diversity within the benzenesulfonamide class while highlighting the unique features of this compound.

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-methyl-5-nitrobenzenesulfonamide, and what key reaction conditions must be controlled?

The synthesis typically involves sulfonylation of a substituted aniline derivative with a benzenesulfonyl chloride precursor. A critical step is the reaction of 5-nitro-2-methoxyaniline with N-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key conditions include maintaining an inert atmosphere (argon/nitrogen), controlled temperature (0–5°C during exothermic steps), and anhydrous solvents (e.g., dichloromethane or DMF). Post-reaction purification via recrystallization or column chromatography ensures high yield (>75%) and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

- Spectroscopic methods : H/C NMR to confirm substituent positions and methyl group integration.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) quantification to verify stoichiometry. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or byproducts, necessitating further purification .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?

Discrepancies often arise from steric hindrance or solvent effects not accounted for in simulations. To address this:

- Perform solvent-parameterized DFT calculations (e.g., COSMO-RS) to model solvation effects.

- Use kinetic isotope effects (KIEs) or Hammett plots to experimentally probe electronic influences.

- Cross-validate with in situ FTIR or Raman spectroscopy to monitor intermediate formation. For example, unexpected nitro-group reactivity in polar aprotic solvents may require adjusting computational dielectric constants .

Q. How do electronic and steric effects of substituents influence the sulfonamide's reactivity in nucleophilic environments?

The methoxy group acts as an electron-donating group (EDG), activating the aromatic ring toward electrophilic substitution at the para position. Conversely, the nitro group (electron-withdrawing, EWG) deactivates the ring, directing nucleophilic attacks to meta positions. Steric hindrance from the N-methyl group reduces sulfonamide flexibility, impacting binding to enzymes. Experimental validation via X-ray crystallography or competitive inhibition assays can quantify these effects .

Q. What methodologies are recommended for determining binding affinities of this compound to biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (/) with immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Fluorescence Polarization : Assess competitive displacement using fluorescent probes. For example, IC values for carbonic anhydrase inhibition can be determined via stopped-flow CO hydration assays, with corrections for nitro-group redox activity .

Q. How can computational tools optimize reaction pathways for derivatives of this compound?

- Reaction Path Search Algorithms : Use artificial force-induced reaction (AFIR) methods to identify low-energy pathways.

- Machine Learning (ML) : Train models on existing sulfonamide reaction databases to predict optimal catalysts (e.g., Pd/C for reductions).

- COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up synthesis while minimizing byproducts .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.